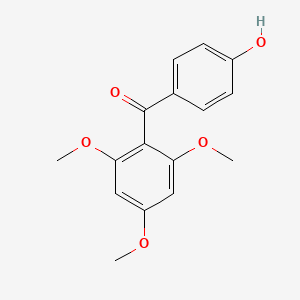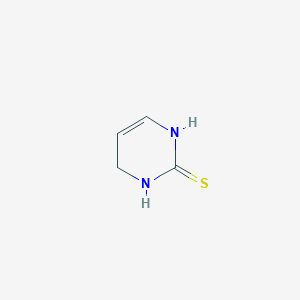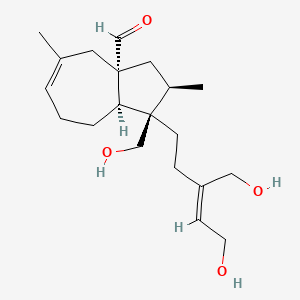![molecular formula C27H42O B1233419 (1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylhept-5-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol CAS No. 63819-59-0](/img/structure/B1233419.png)
(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylhept-5-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylhept-5-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol is a derivative of vitamin D3, which is a fat-soluble secosteroid responsible for enhancing the intestinal absorption of calcium, magnesium, and phosphate. This compound is a metabolite of vitamin D3 and plays a crucial role in various physiological processes, including bone health and calcium homeostasis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylhept-5-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol typically involves the photolysis of 24-dehydroprovitamin D3. This process is carried out by exposing the compound to ultraviolet radiation, which induces the conversion to this compound . The reaction conditions often include controlled temperature and light exposure to ensure the desired transformation.
Industrial Production Methods: Industrial production of this compound may involve the use of advanced photochemical reactors that allow for precise control over the reaction conditions. These reactors ensure consistent production quality and yield by maintaining optimal light intensity and temperature throughout the process .
Analyse Chemischer Reaktionen
Types of Reactions: (1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylhept-5-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often using specific reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions to achieve the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds .
Wissenschaftliche Forschungsanwendungen
(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylhept-5-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various vitamin D analogs.
Biology: Studied for its role in calcium homeostasis and bone health.
Medicine: Investigated for its potential therapeutic effects in treating vitamin D deficiency and related disorders.
Industry: Utilized in the production of vitamin D supplements and fortified foods
Wirkmechanismus
The mechanism of action of (1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylhept-5-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol involves its conversion to the hormonally active form, 1,25-dihydroxyvitamin D3, through hydroxylation reactions in the liver and kidneys. This active form binds to the vitamin D receptor (VDR), which then interacts with the retinoid X receptor (RXR) to regulate gene expression. This regulation affects various physiological processes, including calcium absorption, bone mineralization, and immune function .
Vergleich Mit ähnlichen Verbindungen
Vitamin D2 (Ergocalciferol): Derived from plant sources and has a similar function to vitamin D3 but differs in its side chain structure.
1α,25-Dihydroxyvitamin D3: The most active form of vitamin D3, crucial for calcium homeostasis and bone health.
24R,25-Dihydroxyvitamin D3: Another metabolite of vitamin D3, involved in bone growth and repair .
Uniqueness: (1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylhept-5-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol is unique due to its specific role in the metabolic pathway of vitamin D3. It serves as an intermediate in the synthesis of active vitamin D3 analogs and has distinct physiological effects compared to other vitamin D metabolites .
Eigenschaften
CAS-Nummer |
63819-59-0 |
|---|---|
Molekularformel |
C27H42O |
Molekulargewicht |
382.6 g/mol |
IUPAC-Name |
(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylhept-5-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C27H42O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h8,12-13,21,24-26,28H,3,6-7,9-11,14-18H2,1-2,4-5H3/b22-12+,23-13-/t21-,24-,25-,26+,27-/m1/s1 |
InChI-Schlüssel |
DCROKXXPZPPINM-YHJXBONMSA-N |
SMILES |
CC(CCC=C(C)C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Isomerische SMILES |
C[C@H](CCC=C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)O)C |
Kanonische SMILES |
CC(CCC=C(C)C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Synonyme |
24-dehydrocholecalciferol 24-dehydrovitamin D3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-(1,1-dioxo-3-thiolanyl)-N-[(4-ethoxyphenyl)methyl]-2-oxo-1-benzopyran-3-carboxamide](/img/structure/B1233349.png)
![2-(3,4-Dichlorophenyl)-1-[2-(1-pyrrolidinylmethyl)-1-piperidinyl]ethanone](/img/structure/B1233351.png)





